Welcome to the BenchChem Online Store!
molecular formula C18H17NO3 B1672638 Isoxadifen-ethyl CAS No. 163520-33-0

Isoxadifen-ethyl

Cat. No. B1672638
M. Wt: 295.3 g/mol
InChI Key: MWKVXOJATACCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05516750

Procedure details

13.52 g (0.075 mol) of 1,1-diphenylethene and 5.06 g (0.05 mol) of triethylamine are dissolved in 200 ml of ether at 0° C., and 7.58 g (0.05 mol) of ethyl 2-chloro-2-hydroximinoacetate, dissolved in 100 ml of ether, are subsequently added dropwise in the course of approximately two hours. After stirring has been continued for one hour at room temperature, 100 ml of H2O are added, and the mixture is subsequently extracted using ether. After drying over a MgSO4, the ether is distilled off and the residue is purified over a silica gel column (eluent: n-heptane:ethyl acetate=8:2). In this way, 12.7 g (86% of theory) of product of melting point 78° to 81° C. are obtained.
Quantity
13.52 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.Cl[C:23](=[N:29][OH:30])[C:24]([O:26][CH2:27][CH3:28])=[O:25].O>CCOCC>[C:1]1([C:7]2([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)[O:30][N:29]=[C:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
13.52 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)C1=CC=CC=C1
Name
Quantity
5.06 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.58 g
Type
reactant
Smiles
ClC(C(=O)OCC)=NO
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are subsequently added dropwise in the course of approximately two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is subsequently extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over a MgSO4
DISTILLATION
Type
DISTILLATION
Details
the ether is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is purified over a silica gel column (eluent: n-heptane:ethyl acetate=8:2)
CUSTOM
Type
CUSTOM
Details
In this way, 12.7 g (86% of theory) of product of melting point 78° to 81° C. are obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)C1(CC(=NO1)C(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.